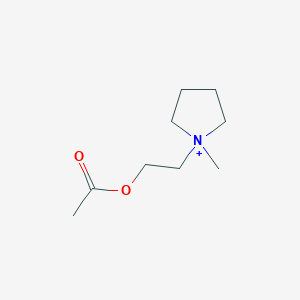
Acetylpyrrolidinecholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetylpyrrolidinecholine, also known as this compound, is a useful research compound. Its molecular formula is C9H18NO2+ and its molecular weight is 172.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neuropharmacological Applications
Cholinergic System Modulation
Acetylpyrrolidinecholine is significant in modulating the cholinergic system, which is crucial for cognitive functions and memory. Research indicates that compounds targeting choline acetyltransferase (ChAT), an enzyme responsible for synthesizing acetylcholine, can enhance cholinergic signaling. This is particularly relevant in the treatment of neurodegenerative disorders like Alzheimer's disease (AD) and Parkinson's disease (PD) where cholinergic dysfunction is prevalent .
- Mechanism of Action : this compound may act as an inhibitor of ChAT, thereby influencing acetylcholine levels in the brain. This modulation can potentially restore cognitive functions impaired by neurodegenerative diseases .
- Therapeutic Potential : The compound's ability to penetrate the blood-brain barrier (BBB) makes it a candidate for developing treatments aimed at enhancing cognitive function in patients with AD and other dementias .
Cancer Research
ChAT Inhibition and Cancer Cell Proliferation
Recent studies have highlighted the role of ChAT in cancer biology, suggesting that acetylcholine synthesis can promote cancer cell proliferation. This compound's inhibitory effects on ChAT may provide a dual benefit: reducing cholinergic signaling that supports tumor growth while simultaneously enhancing neuronal health .
- Case Studies : Investigations into novel ChAT inhibitors have shown promise in reducing tumor growth in preclinical models. For instance, compounds similar to this compound have demonstrated selective inhibition of ChAT activity, leading to decreased proliferation of colon cancer cells .
Therapeutic Interventions
Applications in Neurodegenerative Diseases
The therapeutic implications of this compound extend to its potential use as a biomarker for early diagnosis and monitoring of neurodegenerative diseases through positron emission tomography (PET) imaging. The identification of selective ChAT ligands can facilitate early diagnosis of AD, allowing for timely intervention .
- Clinical Trials : Ongoing clinical trials are exploring the efficacy of this compound-based therapies in improving cognitive function and slowing disease progression in patients with AD and related disorders. The focus is on optimizing these compounds to achieve higher selectivity and potency against ChAT while minimizing side effects associated with non-selective cholinergic agents .
Data Tables
| Application Area | Mechanism | Potential Outcomes |
|---|---|---|
| Neuropharmacology | ChAT inhibition | Enhanced cognitive function |
| Cancer Research | Inhibition of cholinergic signaling | Reduced cancer cell proliferation |
| Therapeutic Interventions | PET imaging biomarker development | Early diagnosis and monitoring of AD |
Eigenschaften
CAS-Nummer |
54377-96-7 |
|---|---|
Molekularformel |
C9H18NO2+ |
Molekulargewicht |
172.24 g/mol |
IUPAC-Name |
2-(1-methylpyrrolidin-1-ium-1-yl)ethyl acetate |
InChI |
InChI=1S/C9H18NO2/c1-9(11)12-8-7-10(2)5-3-4-6-10/h3-8H2,1-2H3/q+1 |
InChI-Schlüssel |
AMZJRURRCKEEGQ-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC[N+]1(CCCC1)C |
Kanonische SMILES |
CC(=O)OCC[N+]1(CCCC1)C |
Key on ui other cas no. |
54377-96-7 |
Synonyme |
acetylpyrrolidinecholine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















